7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3
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Overview
Description
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is a deuterated derivative of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. This compound is synthesized in the brain and is a component of the cerebrospinal fluid . It is often used in scientific research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is synthesized through the deuteration of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 7-oxo derivatives, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in the brain and cerebrospinal fluid.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the development of new drugs and chemical compounds
Mechanism of Action
The mechanism of action of 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 involves its interaction with various molecular targets and pathways in the body. It is known to be a component of the cerebrospinal fluid and is involved in various biochemical processes in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in the regulation of cholesterol metabolism and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 include:
- 7alpha-Hydroxy-3-oxocholest-4-enoic acid
- 27-Hydroxycholesterol
- 7beta-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature. The incorporation of deuterium enhances its stability and makes it a valuable tool in scientific research, particularly in studies involving mass spectrometry and NMR spectroscopy .
Biological Activity
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 (7-HOCA-d3) is a significant oxysterol metabolite derived from cholesterol. It plays critical roles in various biological processes, particularly in cholesterol metabolism and neurological health. This article explores the biological activity of 7-HOCA-d3, highlighting its metabolic pathways, diagnostic potential, and implications in disease states.
7-HOCA-d3 is characterized by its hydroxyl and keto functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C27H42O4 with a molecular weight of approximately 430.62 g/mol. Its stability is influenced by environmental factors such as light sensitivity and storage conditions.
Metabolism and Biological Role
7-HOCA-d3 is primarily produced in the brain from 27-hydroxycholesterol (27-OHC) via the action of specific enzymes like CYP7B1. This conversion is crucial for maintaining cholesterol homeostasis within the central nervous system (CNS).
Key Metabolic Pathways:
- Formation : 27-OHC is taken up from circulation into the brain, where it is metabolized into 7-HOCA-d3.
- Flux : There is a continuous flux of 7-HOCA-d3 from the brain into the bloodstream, with an estimated rate of about 2 mg/24 hours .
- Diagnostic Marker : Elevated levels of 7-HOCA-d3 in cerebrospinal fluid (CSF) have been associated with conditions indicating a dysfunctional blood-brain barrier (BBB), making it a potential biomarker for neurodegenerative diseases .
Biological Activity
The biological activity of 7-HOCA-d3 encompasses several critical functions:
- Cholesterol Regulation : It plays a role in regulating cholesterol levels within cells and tissues, influencing overall lipid metabolism.
- Neuroprotective Effects : Studies suggest that 7-HOCA-d3 may exert neuroprotective effects by modulating inflammatory responses and oxidative stress within the CNS .
- Albumin Binding : The compound exhibits a high affinity for albumin, which aids in its transport across membranes and influences its bioavailability in tissues .
Case Study 1: Diagnostic Utility in Neurology
A study demonstrated that patients with BBB dysfunction showed significantly higher concentrations of 7-HOCA-d3 in CSF compared to healthy controls. This correlation suggests its utility as a diagnostic marker for neurological disorders such as multiple sclerosis and Alzheimer’s disease .
Case Study 2: Hematoma Analysis
Research on subdural hematomas indicated that levels of 7-HOCA-d3 were markedly elevated compared to peripheral blood. This finding supports the notion that local production occurs within the brain post-injury, possibly contributing to inflammation and healing processes .
Table 1: Concentration of 7-HOCA in Various Biological Samples
Sample Type | Volume (ml) | Concentration (ng/ml) | Total Amount (ng) | Albumin (mg/ml) | Total Albumin (mg) | Ratio (ng/mg) |
---|---|---|---|---|---|---|
Hemolyzed Blood | 2.0 | 81 | 163 | 19.7 | 39 | 4.1 |
Incubated Blood | 4.2 | 111 | 467 | 9.7 | 41 | 11.5 |
CSF Pool | 50 | 10 | 481 | 0.3 | 17 | 28.0 |
CSF Remnant | 38 | 8 | 310 | 0.4 | 20 | 19.9 |
This table illustrates the varying concentrations of 7-HOCA across different biological samples, emphasizing its elevated presence in CSF compared to blood samples.
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
InChI Key |
SATGKQGFUDXGAX-PKHGPHITSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
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